(R)-(+)-Lactamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Organic Chemistry and Materials Science

- Synthesis of chiral compounds: (R)-(+)-Lactamide can be used as a starting material for the synthesis of other chiral compounds due to its readily available chiral center. This makes it valuable in the development of new drugs, catalysts, and other chiral materials [].

- Biodegradable polymers: (R)-(+)-Lactamide can be incorporated into the synthesis of biodegradable polymers, which have potential applications in drug delivery, tissue engineering, and environmental remediation.

Biochemistry and Biomedicine

- Study of lactic acid metabolism: (R)-(+)-Lactamide serves as a model compound for studying lactic acid metabolism in the human body. This can help researchers understand various physiological processes and develop treatments for related diseases [].

- Drug development: (R)-(+)-Lactamide has been investigated for its potential use in developing new drugs, particularly for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Environmental Science

- Biodegradation studies: (R)-(+)-Lactamide is readily biodegradable, making it a valuable tool for studying the biodegradation of other organic compounds in the environment.

- Development of environmentally friendly products: Due to its biodegradability, (R)-(+)-Lactamide can be used in the development of eco-friendly alternatives to conventional products, such as lubricants and plasticizers.

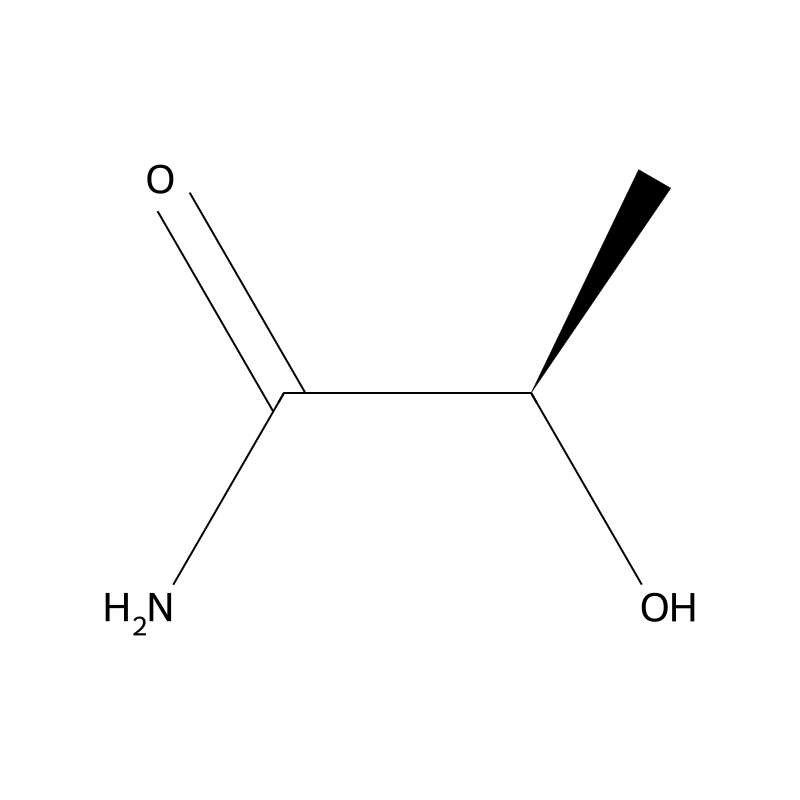

(R)-(+)-Lactamide is an organic compound classified as an amide derived from lactic acid, characterized by the molecular formula C₃H₇NO₂. It appears as a white crystalline solid with a melting point ranging from 73 to 76 °C. This compound is notable for its chirality, existing in the (R)-enantiomeric form, which contributes to its distinct properties and biological activities. Its structure features a hydroxyl group and an amine group adjacent to a carbonyl, making it a versatile compound in various chemical and biological contexts .

- Hydrolysis: Under acidic or basic conditions, lactamide can be hydrolyzed to yield lactic acid and ammonia.

- Acylation: It can react with various acyl chlorides to form N-acyl derivatives.

- Condensation Reactions: Lactamide can undergo condensation with aldehydes or ketones, forming imines or other nitrogen-containing compounds.

Additionally, it can be synthesized through the catalytic hydration of lactonitrile, showcasing its synthetic versatility .

(R)-(+)-Lactamide exhibits several biological activities that make it of interest in pharmacology and biochemistry. It has been studied for its potential role in metabolic pathways and as a precursor for other biologically active compounds. Research indicates that it may influence pathways related to energy metabolism and could have implications in conditions such as diabetes due to its relation to lactate metabolism . Furthermore, lactamide's structural features allow it to interact with biological systems, potentially serving as a substrate or inhibitor in enzymatic reactions.

The synthesis of (R)-(+)-Lactamide can be achieved through various methods:

- Catalytic Hydration of Lactonitrile: This method involves the addition of water to lactonitrile in the presence of a catalyst, yielding lactamide efficiently .

- Biotransformation: Utilizing microbial systems, such as Rhodococcus pyridinivorans, has been shown to convert lactonitrile into lactamide through enzymatic processes. This approach allows for high yields and purity under mild conditions .

- Chemical Synthesis: Traditional organic synthesis techniques can also be employed, involving the reaction of lactic acid derivatives with amines under controlled conditions.

(R)-(+)-Lactamide finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and biologically active compounds.

- Biotechnology: Its role in metabolic pathways makes it valuable for research into metabolic diseases.

- Polymer Chemistry: As a building block, it can be used in the production of biodegradable polymers and other materials.

Studies on (R)-(+)-Lactamide have explored its interactions with various biomolecules, particularly enzymes involved in metabolic processes. Its ability to act as a substrate or inhibitor provides insights into its potential therapeutic roles. For instance, research has indicated that lactamide may modulate enzyme activity related to lactic acid metabolism, influencing energy production pathways .

Several compounds share structural or functional similarities with (R)-(+)-Lactamide. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Lactic Acid | Hydroxyl group | Directly involved in fermentation processes |

| N-Acetyl-Lactamide | Acetyl group | Used as a pharmaceutical intermediate |

| (S)-(-)-Lactamide | Enantiomer | Different biological activity compared to (R) form |

| Beta-Alanine | Amino acid structure | Plays a role in neurotransmission |

(R)-(+)-Lactamide is unique due to its specific chirality and its role as an amide derivative of lactic acid, which distinguishes it from other similar compounds that may not share the same biological or chemical properties .

Functional Group Analysis

(R)-(+)-Lactamide, with the molecular formula C₃H₇NO₂, possesses two primary functional groups that dictate its chemical behavior: an amide group (-CONH₂) and a secondary alcohol hydroxyl group (-OH). The compound exhibits the (R)-configuration at the C-2 chiral center, contributing to its specific stereochemical properties [2] [3].

Amide Group Reactivity

The amide functional group in (R)-(+)-Lactamide demonstrates the characteristic stability associated with amide bonds due to resonance stabilization between the nitrogen lone pair and the carbonyl π-system [4] [5]. This resonance contributes approximately 40% partial double-bond character to the carbon-nitrogen bond, rendering the amide group one of the most stable functional groups in organic chemistry [4].

Hydrolytic Stability: The amide group shows moderate resistance to hydrolysis under neutral conditions. However, under acidic conditions (such as trifluoroacetic acid/water mixtures), the amide bond can undergo hydrolysis through nucleophilic attack by water molecules [6] [7]. The mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water [6].

Resonance Effects: The amide group exhibits significant resonance stabilization, with the canonical forms O=C-NH₂ ↔ ⁻O-C=NH₂⁺ contributing to the overall stability [4] [8]. This resonance affects the vibrational frequencies of the amide bonds, with the Amide I band (C=O stretch) appearing at lower frequencies due to the reduced bond order [8].

Reactivity Patterns: The amide group demonstrates nucleophilic character at the nitrogen atom and electrophilic character at the carbonyl carbon. The carbonyl carbon can undergo nucleophilic substitution reactions, though these typically require harsh conditions due to the stability of the amide bond [4] [9].

Secondary Alcohol Hydroxyl Chemistry

The hydroxyl group attached to the C-2 carbon represents a secondary alcohol functionality, characterized by the carbon bearing the hydroxyl group being bonded to two other carbon atoms [10] [11]. This positioning significantly influences the compound's reactivity and physical properties.

Nucleophilic Character: The hydroxyl group acts as a nucleophile in substitution reactions, with the oxygen lone pairs available for bonding [10]. The secondary nature of the alcohol makes it more reactive than tertiary alcohols but less reactive than primary alcohols due to steric hindrance [12].

Oxidation Susceptibility: Secondary alcohols readily undergo oxidation to form ketones under appropriate conditions [10] [13]. In the case of (R)-(+)-Lactamide, oxidation of the secondary alcohol would yield a ketone at the C-2 position, potentially affecting the compound's chirality and biological activity.

Hydrogen Bonding Capacity: The hydroxyl group serves as both a hydrogen bond donor and acceptor, contributing significantly to the compound's solubility in protic solvents [14] [12]. The O-H bond is highly polarized due to the electronegativity difference between oxygen (3.5) and hydrogen (2.2), creating a strong dipole moment [12].

Acid-Base Behavior (pKa: 13.34±0.20)

(R)-(+)-Lactamide exhibits weak acidic properties with a calculated pKa value of 13.34±0.20. This relatively high pKa indicates that the compound behaves as a very weak acid, with limited proton dissociation under normal conditions [20] [21].

Acidic Character: The weak acidic behavior primarily stems from the N-H protons of the amide group, which can undergo deprotonation under strongly basic conditions [20]. The high pKa value (13.34±0.20) indicates that significant deprotonation occurs only in the presence of very strong bases [21].

Protonation Sites: Under acidic conditions, the compound can undergo protonation at the carbonyl oxygen of the amide group or the hydroxyl oxygen of the secondary alcohol [22] [8]. Protonation at the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, potentially enhancing susceptibility to nucleophilic attack [6].

pH Dependence: The compound's behavior varies significantly with pH. In neutral to mildly acidic conditions, (R)-(+)-Lactamide exists predominantly in its neutral form. Under strongly acidic conditions (pH < 2), protonation becomes more prevalent, while under strongly basic conditions (pH > 12), deprotonation may occur [22] [20].

Buffer Capacity: Due to its weak acidic nature and the presence of both proton-donating and proton-accepting groups, (R)-(+)-Lactamide may exhibit limited buffering capacity in specific pH ranges, though this effect is minimal given the high pKa value [22].

Reactivity Patterns with Various Chemical Reagents

The dual functional group nature of (R)-(+)-Lactamide results in diverse reactivity patterns depending on the reagent and reaction conditions employed.

Acid-Catalyzed Reactions: Under acidic conditions, the compound undergoes protonation primarily at the carbonyl oxygen, activating the amide bond toward nucleophilic attack [6]. Strong acids such as hydrochloric acid or sulfuric acid can catalyze hydrolysis of the amide bond, leading to formation of lactic acid and ammonia [7].

Base-Catalyzed Reactions: Strong bases such as sodium hydroxide or potassium hydroxide promote hydrolysis of the amide bond through nucleophilic attack by hydroxide ions [7]. This reaction proceeds through formation of a tetrahedral intermediate, followed by elimination of the amine group [5].

Oxidation Reactions: The secondary alcohol group is susceptible to oxidation by various oxidizing agents, including chromium-based oxidants, permanganate, or mild oxidants like PCC (pyridinium chlorochromate) [10]. Oxidation converts the secondary alcohol to a ketone, potentially affecting the compound's biological activity and stereochemistry.

Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, particularly under acidic conditions where protonation increases the leaving group ability [10]. Common nucleophiles include halides, tosylates, and other oxygen or nitrogen-containing nucleophiles.

Esterification: The compound can undergo esterification reactions with carboxylic acids or acid derivatives, forming esters at the hydroxyl group [10]. This reaction typically requires acid catalysis and can be used to modify the compound's properties or for synthetic transformations.

Hydrogen Bonding Capabilities

The hydrogen bonding capabilities of (R)-(+)-Lactamide are extensive due to the presence of multiple hydrogen bond donors and acceptors within its molecular structure.

Amide Group Hydrogen Bonding: The amide group provides both hydrogen bond donor sites (N-H protons) and acceptor sites (carbonyl oxygen) [23] [8]. The N-H protons can form strong hydrogen bonds with electronegative atoms such as oxygen or nitrogen, with typical bond lengths ranging from 1.85-2.05 Å [23] [24].

Secondary Alcohol Hydrogen Bonding: The hydroxyl group serves as both a donor (O-H proton) and acceptor (oxygen lone pairs) [12]. The O-H bond is highly polarized, creating a strong dipole that facilitates hydrogen bonding with water, alcohols, and other protic solvents [14] [12].

Intermolecular Interactions: (R)-(+)-Lactamide can form extensive hydrogen bonding networks with water molecules, contributing to its solubility in aqueous solutions [23] [25]. The compound can participate in both symmetric and asymmetric hydrogen bonding patterns, depending on the surrounding environment [26].

Intramolecular Hydrogen Bonding: The spatial arrangement of the hydroxyl and amide groups allows for potential intramolecular hydrogen bonding between the O-H proton and the carbonyl oxygen, contributing to conformational stability [26] [24]. This internal hydrogen bonding can influence the compound's three-dimensional structure and reactivity.

Temperature and Solvent Effects: The strength and extent of hydrogen bonding are influenced by temperature and solvent conditions [23]. In polar protic solvents, competitive hydrogen bonding with solvent molecules can modulate the compound's self-association and aggregation behavior.

Hygroscopic Nature and Implications

(R)-(+)-Lactamide exhibits hygroscopic properties, meaning it has the tendency to absorb moisture from the surrounding atmosphere through hydrogen bonding interactions [16] [27].

Moisture Absorption Mechanism: The hygroscopic behavior results from the compound's multiple hydrogen bonding sites, which can interact with water vapor in the atmosphere [16]. The amide and hydroxyl groups provide numerous sites for water molecule coordination through hydrogen bonding [25].

Physical Property Changes: Moisture absorption can lead to several physical changes, including alterations in melting point, crystalline form, and flowability [16]. These changes can significantly impact the compound's pharmaceutical and industrial applications [16].

Chemical Stability Implications: The presence of absorbed moisture can accelerate hydrolytic degradation of the amide bond, particularly under acidic or basic conditions [15] [16]. This degradation can result in the formation of lactic acid and ammonia, compromising the compound's purity and stability [7].

Storage Considerations: Due to its hygroscopic nature, (R)-(+)-Lactamide requires careful storage in dry conditions with appropriate humidity control [16]. The use of desiccants, vacuum-sealed containers, or controlled atmosphere storage is recommended to prevent moisture absorption [15].

Pharmaceutical Implications: In pharmaceutical applications, the hygroscopic nature can affect tablet compression, drug release profiles, and shelf life [16]. Understanding and controlling moisture content is crucial for maintaining product quality and efficacy [16].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant